2,3,4-Trichloro-5-fluorobenzoic chloride

Antibacterial Quinolone Sitafloxacin

2,3,4-Trichloro-5-fluorobenzoic chloride (CAS 115549-05-8) is a non-negotiable intermediate for synthesizing sitafloxacin and high-potency fluoroquinolones, mandated by precise structure-activity relationships. Its unique substitution pattern enables >91% coupling yields and >99% purity, reducing manufacturing costs. In agrochemical research, it serves as an intermediate for specific herbicides with unique root-application properties. This compound ensures regulatory selectivity and process efficiency for pharmaceutical and agrochemical R&D.

Molecular Formula C7HCl4FO
Molecular Weight 261.9 g/mol
CAS No. 115549-05-8
Cat. No. B044855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trichloro-5-fluorobenzoic chloride
CAS115549-05-8
Molecular FormulaC7HCl4FO
Molecular Weight261.9 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(=O)Cl
InChIInChI=1S/C7HCl4FO/c8-4-2(7(11)13)1-3(12)5(9)6(4)10/h1H
InChIKeyWXAUBUZVERZUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trichloro-5-fluorobenzoic chloride (CAS 115549-05-8): Key Intermediate for Quinolone Antibacterials and High-Value APIs


2,3,4-Trichloro-5-fluorobenzoic chloride (CAS 115549-05-8), also referred to as 2,3,4-trichloro-5-fluorobenzoyl chloride, is a highly halogenated aromatic acyl chloride with the molecular formula C7HCl4FO and a molecular weight of 261.9 g/mol [1]. This compound is a critical building block, most prominently recognized as a versatile intermediate for the synthesis of quinolonecarboxylic acid antibacterials [2], including the late-generation, high-potency antibiotic sitafloxacin [3]. Its dense electron-withdrawing substitution pattern (three chlorines and one fluorine on the phenyl ring) imparts a unique reactivity profile that underpins its strategic value in complex multi-step pharmaceutical syntheses [4].

The Critical Role of Precise Halogenation: Why Alternatives Cannot Simply Replace 2,3,4-Trichloro-5-fluorobenzoic chloride


In the synthesis of complex pharmaceutical agents, particularly halogenated quinolones, the specific arrangement of electron-withdrawing substituents (chlorine and fluorine atoms) on the aromatic ring is not merely a structural detail—it is a primary determinant of both downstream chemical reactivity and final drug potency [1]. The 2,3,4-trichloro-5-fluoro substitution pattern on this compound confers a distinct steric and electronic environment that facilitates selective functionalization (e.g., at the 2-position acid chloride) while maintaining the precise halogen framework required for target biological activity in the final molecule [2]. Attempts to substitute it with closely related analogs—such as 2,4-dichloro-5-fluorobenzoyl chloride (CAS 86393-34-2) or 3-chloro-2,4,5-trifluorobenzoyl chloride (CAS 101513-78-4) [3]—fundamentally alter the molecular blueprint. This alteration compromises the regioselectivity of key coupling steps and, crucially, can lead to a final drug candidate with significantly reduced antibacterial efficacy, as the established structure-activity relationship (SAR) is disrupted [4].

Quantitative Evidence for Prioritizing 2,3,4-Trichloro-5-fluorobenzoic chloride Over Its Analogs in Research and Industrial Procurement


Antibacterial Potency: Derivative Sitafloxacin Shows 4-32x Greater Activity vs. Levofloxacin

This compound is the definitive precursor for sitafloxacin, a highly potent antibiotic. The resulting drug's antibacterial activity against Gram-negative bacteria, Gram-positive cocci, and anaerobic bacteria is 4 to 32 times greater than that of levofloxacin, a widely used standard-of-care fluoroquinolone [1]. This superior potency is a direct function of the molecule's precise halogenation pattern, which is established early in the synthetic route by using this specific starting material.

Antibacterial Quinolone Sitafloxacin Levofloxacin

Synthetic Efficiency: Key Coupling Step Achieves High Yield (91-93%) and Purity (99.1-99.2%)

In a patented process for sitafloxacin, the coupling of this compound's acid form with a complex chiral amine proceeds with remarkable efficiency. Under optimized conditions, the reaction yielded the desired intermediate in 91-93% yield with a high-performance liquid chromatography (HPLC) purity of 99.1-99.2% [1]. Critically, the potential for competing side-reactions (due to the 3- and 4-position chlorines) was minimized, with the primary regioisomeric impurity (Impurity A) present at only 0.3-0.5%, and another potential impurity (Impurity B) not detected at all [2]. This demonstrates that the compound's electronic structure enables highly regioselective transformations despite the presence of multiple competing reactive sites.

Synthetic Methodology Process Chemistry C-C Coupling Yield

Strategic Regioselectivity: Unique Ortho-Disubstitution Pattern Enables Controlled Downstream Functionalization

The industrial significance of 2,3,4-trichloro-5-fluorobenzoic chloride stems from its role as a strategic intermediate in a patented route. The process involves a Cl/F exchange reaction to convert this compound into 3-chloro-2,4,5-trifluorobenzoyl chloride [1]. This transformation is specifically enabled by the unique ortho-disubstitution pattern (chlorines at positions 2 and 3 relative to the acid chloride) of the target compound. Patent literature explicitly states that this method provides 'direct ring chlorination at the 3 position with high selectivity' and that the acyl chloride 'undergoes subsequent Cl/F exchange easily and with high selectivity' [2]. The resulting 2,4,5-trifluoro-3-chloro framework is a privileged substructure in many highly active quinolone antibacterials.

Regioselective Halogenation Fluoroquinolone Synthesis Intermediate

High-Impact Research and Industrial Scenarios for 2,3,4-Trichloro-5-fluorobenzoic chloride


Late-Generation Fluoroquinolone Antibiotic Development & Production

This compound is the definitive starting material for synthesizing sitafloxacin and related ultra-potent fluoroquinolones. For organizations developing next-generation antibiotics or producing generic versions of late-stage quinolones, this specific compound is non-negotiable. Its use is mandated by the drug's precise structure-activity relationship, which directly translates to a 4- to 32-fold increase in antibacterial potency compared to earlier-generation drugs like levofloxacin [1]. This scenario is relevant for pharmaceutical R&D, process chemistry groups, and API manufacturers focused on high-value anti-infectives.

Regioselective Synthesis of Polyhalogenated Aromatic Frameworks

Research groups and industrial labs engaged in the synthesis of complex, densely halogenated aromatic compounds can leverage this molecule for its well-documented regioselectivity. As established in foundational patent literature, the 2,3,4-trichloro-5-fluoro scaffold is specifically designed to undergo selective halogen exchange reactions (e.g., Cl/F exchange) to afford highly functionalized intermediates like 3-chloro-2,4,5-trifluorobenzoyl chloride [2]. This scenario applies to medicinal chemistry programs exploring novel chemical space with polyhalogenated motifs and to process chemists seeking reliable, high-selectivity transformations for building complex molecular architectures.

Cost-Effective Scale-Up of High-Purity Pharmaceutical Intermediates

For CROs and CMOs tasked with scaling up the synthesis of complex pharmaceutical intermediates, the performance data for this compound in large-scale coupling reactions is a key differentiator. Patented processes demonstrate that using this compound can achieve coupling yields of 91-93% with product purities exceeding 99% (HPLC) [3]. This high level of efficiency and low impurity profile (with key side-products present at ≤0.5%) translates directly to reduced cost of goods, simplified purification protocols, and more robust manufacturing processes. This scenario is critical for any organization where process economics and product quality are paramount.

Herbicide and Agrochemical Intermediate Research

Beyond its pharmaceutical applications, this compound is also a documented intermediate for certain herbicides. Its unique hydrolysis properties, which allow for selective application to plant roots, make it a valuable tool in agrochemical research . This scenario is directly relevant for R&D teams in the crop science industry who are investigating novel herbicidal mechanisms or seeking intermediates for the synthesis of new active ingredients.

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